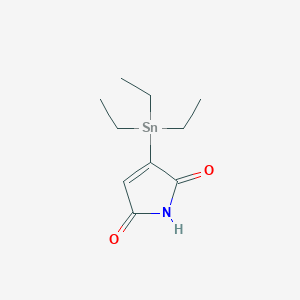
3-Triethylstannylpyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Triethylstannylpyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with a triethylstannyl group at the 3-position and carbonyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Triethylstannylpyrrole-2,5-dione typically involves the reaction of pyrrole-2,5-dione with triethylstannyl reagents. One common method is the Stille coupling reaction, where a halogenated pyrrole-2,5-dione is reacted with triethylstannyl chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize the efficiency of the process.
化学反应分析
Types of Reactions
3-Triethylstannylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The carbonyl groups can be reduced to form hydroxyl groups.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and pyrrole-2,5-dione derivatives.
Reduction: Hydroxylated pyrrole-2,5-dione derivatives.
Substitution: Various substituted pyrrole-2,5-dione derivatives depending on the nucleophile used.
科学研究应用
3-Triethylstannylpyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Triethylstannylpyrrole-2,5-dione involves its interaction with molecular targets through its stannyl and carbonyl groups. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Triethylstannylpyrrole-2,3-dione: Similar structure but with carbonyl groups at different positions.
3-Triethylstannylpyrrole-2,4-dione: Another isomer with different carbonyl group positions.
3-Triethylstannylpyrrole-2,5-dione derivatives: Various derivatives with different substituents on the pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its combination of stannyl and carbonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
属性
分子式 |
C10H17NO2Sn |
|---|---|
分子量 |
301.96 g/mol |
IUPAC 名称 |
3-triethylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4H2NO2.3C2H5.Sn/c6-3-1-2-4(7)5-3;3*1-2;/h1H,(H,5,6,7);3*1H2,2H3; |
InChI 键 |
NDDMKZHYLMCPNH-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C1=CC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


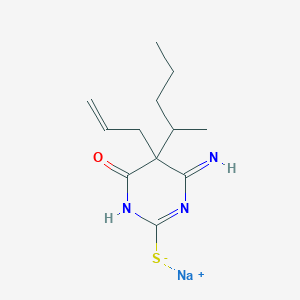
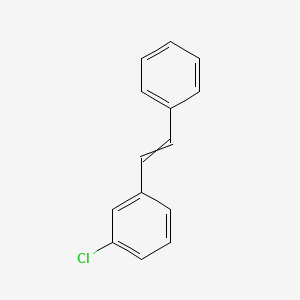
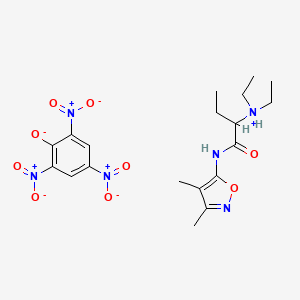

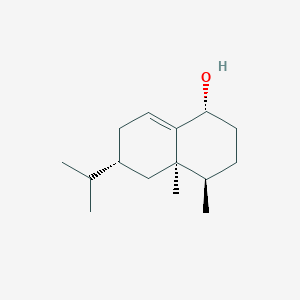
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
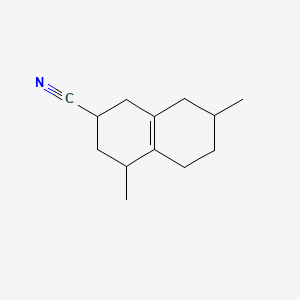
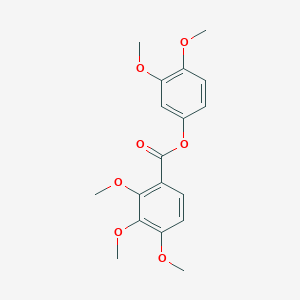

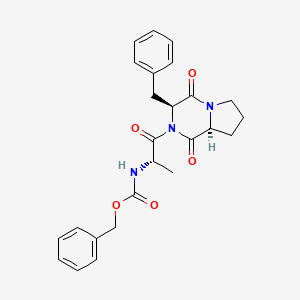
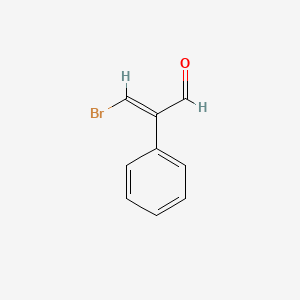
![N,N,N'',N''-Tetrakis[4-bis(3-cyanopropyl)aminophenyl]-P-phenylenediaminium dihexafluorophosphate](/img/structure/B13791253.png)
